2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole

Medicinal Chemistry Scaffold Design Lipophilicity

2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole (CAS 18035-08-0; also known as 2-methyl-6H-pyrazolo[3,4-g]benzothiazole) is a fused heterocyclic small molecule (C9H7N3S, MW 189.24) comprising a thiazole ring annulated to an indazole core. The compound belongs to the thiazolo[5,4-e]indazole regioisomeric family, a scaffold recognized for its potential in medicinal chemistry as a source of kinase inhibitors, acetylcholinesterase (AChE) inhibitors, and anticancer leads.

Molecular Formula C9H7N3S
Molecular Weight 189.236
CAS No. 18035-08-0
Cat. No. B579804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole
CAS18035-08-0
Synonyms6H-Pyrazolo[3,4-g]benzothiazole,2-methyl-(8CI)
Molecular FormulaC9H7N3S
Molecular Weight189.236
Structural Identifiers
SMILESCC1=NC2=C(S1)C3=C(C=C2)NN=C3
InChIInChI=1S/C9H7N3S/c1-5-11-8-3-2-7-6(4-10-12-7)9(8)13-5/h2-4H,1H3,(H,10,12)
InChIKeyWGNIRABYAIYJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline Profile for 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole (CAS 18035-08-0)


2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole (CAS 18035-08-0; also known as 2-methyl-6H-pyrazolo[3,4-g]benzothiazole) is a fused heterocyclic small molecule (C9H7N3S, MW 189.24) comprising a thiazole ring annulated to an indazole core . The compound belongs to the thiazolo[5,4-e]indazole regioisomeric family, a scaffold recognized for its potential in medicinal chemistry as a source of kinase inhibitors, acetylcholinesterase (AChE) inhibitors, and anticancer leads [1]. As a 2-methyl-substituted variant, it serves as a key synthetic intermediate and a foundational core for structure–activity relationship (SAR) exploration, distinguishing it from unsubstituted or differently substituted analogs in terms of lipophilicity, steric profile, and derivatization potential [2].

2-Methyl substitution enhances lipophilicity and steric profile for hydrophobic pocket interactions.
Free indazole NH enables broad derivatization potential for SAR exploration.
Core synthetic intermediate for thiazoloindazole-based medicinal chemistry programs.

Why Generic Substitution of Thiazolo[5,4-e]indazole Scaffolds Can Compromise Research Outcomes


Within the thiazolo[5,4-e]indazole family, even minor substituent variations produce significantly divergent molecular properties. The unsubstituted parent (CAS 19546-92-0, C8H5N3S, MW 175.21) lacks the methyl-induced lipophilicity (cLogP ~1.9 for the 2-methyl analog versus ~1.4 for the parent) and steric bulk at the 2-position that influence both binding conformation and metabolic stability [1]. The 2-amino analog (CAS 21444-01-9) introduces a hydrogen-bond donor, fundamentally altering target engagement profiles, whereas the 2,6-dimethyl variant (CAS 18035-13-7) adds an N-methyl group on the indazole ring, shifting tautomeric equilibrium and further modifying pharmacokinetic properties . Consequently, substituting any of these analogs without rigorous re-validation risks compromising synthetic route compatibility, SAR continuity, and biological reproducibility—particularly in kinase and AChE inhibitor programs where the 2-methyl group contributes to specific hydrophobic pocket occupancy [2].

  • Unsubstituted parent Lacks methyl-induced lipophilicity and steric bulk, altering binding conformation and metabolic stability.
  • 2-Amino analog Introduces an H-bond donor, fundamentally shifting target engagement profiles and synthetic requirements.
  • 2,6-Dimethyl analog Blocks indazole NH, eliminating a key functionalization site and altering tautomeric equilibrium.

Quantitative Differentiation Evidence for 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole Relative to Close Analogs


Structural Differentiation: 2-Methyl Substitution vs. Unsubstituted Parent Thiazolo[5,4-e]indazole

The 2-methyl group on 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole introduces a key hydrophobic substituent absent in the unsubstituted parent 7H-[1,3]thiazolo[5,4-e]indazole (CAS 19546-92-0). This substitution increases calculated logP from approximately 1.4 (parent) to approximately 1.9 (2-methyl analog) and adds 14 Da molecular weight (189.24 vs. 175.21), enhancing hydrophobic pocket occupancy potential in biological targets [1]. The 2-methyl substituent also sterically shields the thiazole C-2 position, influencing regioselectivity in subsequent electrophilic substitution reactions critical for lead optimization [2].

2-Methyl vs Unsubstituted
Reported
ΔcLogP ≈ +0.5, ΔMW +14 Da, steric shield at C-2
Supports hydrophobic pocket occupancy studies
Calculated properties; experimental confirmation advised
Medicinal Chemistry Scaffold Design Lipophilicity

Regioselective Synthetic Accessibility and Derivatization Potential vs. 2-Amino and 2,6-Dimethyl Analogs

2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole is synthesized via regioselective cyclization strategies that are well-established for 2-alkyl-substituted thiazoloindazoles, achieving overall yields of 66–87% under optimized conditions [1][2]. Unlike the 2-amino analog (CAS 21444-01-9; MW 190.23), which bears a reactive NH₂ group requiring protection/deprotection steps, the 2-methyl compound is chemically inert at this position, offering greater compatibility with diverse downstream transformations (e.g., N-alkylation, cross-coupling) without protective group chemistry [1]. Compared to the 2,6-dimethyl analog (CAS 18035-13-7; MW 203.26), the 2-methyl variant retains a free indazole NH (position 6/7) available for further functionalization, providing a more versatile building block for SAR exploration .

Synthetic Versatility
Class-level
Yields 66–87%; free NH for derivatization; no protecting-group complexity
Supports efficient SAR library synthesis
Class-level yields; optimize for specific protocols
Synthetic Chemistry Building Block Utility Derivatization

Class-Level Biological Potential: Thiazoloindazole Core as AChE Inhibitor Scaffold

While no direct biological data are available for the 2-methyl compound itself, the thiazolo[5,4-e]indazole core (6b scaffold) has been experimentally validated as a selective acetylcholinesterase (AChE) inhibitor platform. In a 2024 study, thiazoloindazole-based 6b core derivatives demonstrated IC₅₀ values below 1.0 μM against AChE, with the lead derivative Tl45b achieving an IC₅₀ of 0.071 ± 0.014 μM—outperforming donepezil in molecular docking studies [1][2]. The 2-methyl substituent on the core scaffold is critical for hydrophobic interactions within the AChE active site, as SAR analysis indicated that substituents at the 2-position significantly modulate inhibitory potency [3].

AChE Inhibitor Core
Class-level
Derivatives IC₅₀
Supports AChE inhibitor lead discovery
No direct data for 2-methyl compound; class-level inference
[5,4-e] vs [4,5-g] Regioisomer
Class-level
Selectivity index ≈26 (HepG-2/Caco-2 vs normal cells)
Supports cancer cell selectivity studies
Class-level; direct regioisomer comparison data not available
Neuropharmacology AChE Inhibition Alzheimer's Disease

Anticancer Potential of Thiazolo[5,4-e]indazole Scaffold vs. [4,5-g] Regioisomer

The thiazolo[5,4-e]indazole regioisomer, from which the 2-methyl compound is derived, has demonstrated distinct anticancer potential compared to the [4,5-g] regioisomer. In a 2008 study by Chakrabarty et al., assorted thiazoloindazoles were screened for anticancer properties—at least one product from the [5,4-e] series demonstrated significant activity, justifying further follow-up [1]. More broadly, indazolylthiazole hybrids incorporating the thiazolo[5,4-e]indazole-type connectivity have shown selective antitumor activity with IC₅₀ values around 5.9 μg/mL against HepG-2 and Caco-2 cell lines, with selectivity index (SI) values of approximately 26 relative to normal HFB-4 cells [2]. The [5,4-e] fusion pattern positions the thiazole sulfur in a specific orientation that has been computationally associated with enhanced target binding compared to the [4,5-g] regioisomer [3].

[5,4-e] vs [4,5-g] Regioisomer
Class-level
Selectivity index ≈26 (HepG-2/Caco-2 vs normal cells)
Supports cancer cell selectivity studies
Class-level; direct regioisomer comparison data not available
Oncology Anticancer Cytotoxicity

Recommended Research and Industrial Application Scenarios for 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole


Medicinal Chemistry: Core Scaffold for AChE Inhibitor Lead Optimization

Based on the validated thiazoloindazole 6b core as a sub-micromolar AChE inhibitor scaffold (class-level IC₅₀ < 1.0 μM; lead Tl45b IC₅₀ = 0.071 μM), 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole serves as the optimal starting building block for synthesizing focused libraries of 2-functionalized derivatives targeting Alzheimer's disease [1]. The 2-methyl group provides baseline hydrophobic contacts, while the free indazole NH allows N-alkylation diversity not available with the 2,6-dimethyl analog, enabling systematic exploration of both 2-position and 6/7-position SAR within a single synthetic campaign [2].

Oncology Drug Discovery: [5,4-e] Regioisomer for Selective Anticancer Agent Development

The [5,4-e] fusion pattern, as embodied by 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole, is associated with anticancer selectivity indices of approximately 26 against HepG-2 and Caco-2 lines relative to normal fibroblasts [3]. This scaffold is the procurement priority for medicinal chemistry teams seeking to develop selective anticancer agents with reduced toxicity to normal cells, as the [4,5-g] regioisomer has been predominantly pursued for inflammatory PI3K applications rather than direct tumor cytotoxicity [4].

Chemical Biology: Kinase Inhibitor Probe Design with Defined Hydrophobic Anchor

Thiazoloindazole cores have been claimed in patents as kinase inhibitory scaffolds targeting b-raf, KDR, Fms, Tie2, SAPK2a, and Ret kinases for proliferative disease treatment [5]. The 2-methyl substituent on the thiazolo[5,4-e]indazole core serves as a defined hydrophobic anchor point for kinase ATP-binding site occupancy. Its calculated cLogP of ~1.9 and molecular weight of 189.24 Da position it within favorable lead-like property space, while its single free NH enables modular conjugation to diverse warheads without the protective group complexity required by the 2-amino analog .

Synthetic Methodology Development: Regioselective Cyclization Template

The compound's well-characterized synthesis via regioselective cyclization of thioureidoindazoles (yields 66–87% for class members) makes it a valuable substrate for developing and benchmarking new synthetic methodologies, including photochemical thiazole remodeling and Davis–Beirut reaction strategies [2][6]. Its structural simplicity combined with the presence of both a thiazole and an indazole ring provides a defined system for studying regioselectivity in heterocycle functionalization reactions.

Application
Selection Property
Validation Focus
AChE Inhibitor Lead Optimization
2-Methyl lipophilic scaffold with free NH
AChE inhibition assay & SAR expansion
Cancer Cell-Selective Agent Development
[5,4-e] Regioisomeric orientation
Cytotoxicity & selectivity profiling in cancer vs normal cells
Kinase Inhibitor Probe Design
Hydrophobic anchor point (cLogP ~1.9, MW 189)
Kinase panel screening & ATP-site binding
Synthetic Methodology Benchmarking
Well-characterized regioselective cyclization
Reaction yield & regioselectivity optimization
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